molecular formula C22H22N4O4 B11289020 N-(2,5-dimethoxyphenyl)-5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2,5-dimethoxyphenyl)-5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11289020
M. Wt: 406.4 g/mol
InChI Key: QNAHNQTUOGIMMH-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the condensation of 5-amino-pyrazoles with appropriate aldehydes or ketones under specific reaction conditions. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst can yield the desired product . The reaction conditions often include the use of solvents like ethanol and heating to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-13-20(14-7-5-4-6-8-14)25-26-17(12-19(27)24-21(13)26)22(28)23-16-11-15(29-2)9-10-18(16)30-3/h4-11,17H,12H2,1-3H3,(H,23,28)(H,24,27)

InChI Key

QNAHNQTUOGIMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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